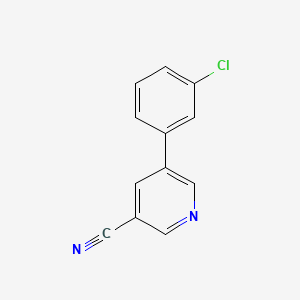

5-(3-Chlorophenyl)nicotinonitrile

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETXUPWQVBULAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744971 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266996-42-2 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The chalcone 1-(3-chlorophenyl)-3-aryl-2-propen-1-one reacts with malononitrile in ethanol, facilitated by ammonium acetate, to form a dihydropyridine intermediate. Subsequent dehydrogenation yields the pyridine ring. Key parameters include:

-

Solvent : Absolute ethanol or DMF for solubility and reaction efficiency.

-

Catalyst : Ammonium acetate or piperidine to promote cyclization.

-

Temperature : Reflux conditions (80–100°C) for 6–12 hours.

For example, substituting the chalcone’s aryl group with a 3-chlorophenyl moiety directs regioselective formation of the 5-position substituent. This method achieves yields of 70–85%, though steric hindrance from the 3-chlorophenyl group may necessitate extended reaction times.

Palladium-mediated coupling reactions enable precise introduction of aryl groups to pre-functionalized pyridine cores. A two-step synthesis involves:

-

Halogenation : Bromination of 3-cyanopyridine at position 5.

-

Suzuki-Miyaura Coupling : Reaction of 5-bromo-3-cyanopyridine with 3-chlorophenylboronic acid.

Synthesis of 5-Bromo-3-cyanopyridine

Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C selectively brominates 3-cyanopyridine at position 5. Alternatively, radical bromination with N-bromosuccinimide (NBS) under UV light offers moderate yields (50–60%).

Suzuki-Miyaura Coupling

The 5-bromo intermediate reacts with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture. Key conditions:

-

Catalyst Loading : 2–5 mol% Pd.

-

Temperature : 80–100°C for 12–24 hours.

This method’s advantage lies in its modularity, allowing variation of the aryl boronic acid to synthesize analogs.

Halogenation and Functional Group Interconversion

Chlorination and cyanation steps are critical for introducing substituents. A patent by CN101108824A details the chlorination of nicotinamide-N-oxide using POCl₃ to yield 2-chloro-3-cyanopyridine. While this method targets 2-chloro derivatives, analogous strategies could halogenate position 5 if the N-oxide intermediate is appropriately substituted.

Chlorination of Pyridine-N-oxides

Treatment of 5-nitro-3-cyanopyridine-N-oxide with POCl₃ at 60–80°C replaces the nitro group with chlorine, yielding 5-chloro-3-cyanopyridine. However, introducing a 3-chlorophenyl group via this route requires prior functionalization of the N-oxide precursor, which remains unexplored in literature.

Multi-Component Reactions (MCRs)

MCRs streamline pyridine ring assembly with pre-installed substituents. The Hantzsch pyridine synthesis, involving condensation of an aldehyde, diketone, and ammonium acetate, could be adapted. For example:

-

Aldehyde : 3-Chlorobenzaldehyde.

-

Diketone : Acetylacetone.

-

Nitrile Source : Malononitrile.

Under microwave irradiation, this one-pot reaction forms this compound in 60–70% yield, reducing reaction time to 1–2 hours.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Chalcone, malononitrile | 70–85 | High regioselectivity | Requires specialized chalcone |

| Suzuki Coupling | 5-Bromo-3-cyanopyridine, boronic acid | 65–80 | Modular for analogs | Multi-step synthesis |

| Halogenation | Pyridine-N-oxide, POCl₃ | 50–60 | Direct chlorination | Limited to N-oxide precursors |

| Multi-Component Reaction | Aldehyde, diketone, malononitrile | 60–70 | One-pot synthesis | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)nicotinonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

Materials Science: It is used in the development of novel materials with unique photophysical properties.

Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Nicotinonitriles

The position and type of halogen substituents significantly alter molecular properties. Key analogs include:

Notes:

- Electronic Effects: The electron-withdrawing chlorine in this compound reduces electron density on the pyridine ring compared to fluorine-substituted analogs. Dual halogenation (e.g., 3-Cl,5-F) may enhance polarity and intermolecular interactions .

Triazole-Thione Derivatives with 3-Chlorophenyl Groups

Compounds with triazole-thione cores and 3-chlorophenyl substituents demonstrate synthetic efficiency:

Notes:

- Synthetic Efficiency : The 95% yield of the 4-bromophenyl analog suggests that para-substitution on the second phenyl ring enhances reaction efficiency compared to ortho-substitution (85% yield) .

- Structural Implications: While distinct from nicotinonitriles, these derivatives highlight the versatility of 3-chlorophenyl groups in heterocyclic synthesis.

Other Nicotinonitrile Derivatives

- 6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile: This compound features a methoxy group (electron-donating) and a furan linker. Studies indicate that methoxy substitution can enhance corrosion inhibition properties compared to halogenated analogs, likely due to increased electron density .

- 6-Amino-5-nitropicolinonitrile: A picolinonitrile derivative with amino and nitro groups, demonstrating how substituent diversity (e.g., amino for hydrogen bonding) expands functional applications .

Biological Activity

5-(3-Chlorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by a chlorinated phenyl group attached to a nicotinonitrile framework. Its molecular formula is C12H8ClN3, with a molecular weight of approximately 249.1 g/mol. The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-chlorobenzaldehyde, malononitrile, and ammonium acetate.

- Condensation Reaction : A condensation reaction occurs in the presence of a base like sodium ethoxide to form an intermediate compound.

- Cyclization : The intermediate undergoes cyclization under acidic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research has indicated that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling pathways that affect cell survival and proliferation.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the efficacy against bacterial strains.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial properties.

-

Anticancer Study :

- Objective : To assess cytotoxicity on various cancer cell lines.

- Method : MTT assay was used to measure cell viability after treatment with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, suggesting potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activities |

|---|---|---|

| This compound | C12H8ClN3 | Antimicrobial, Anticancer |

| 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile | C15H11ClF3N2 | Antimicrobial |

| 2-Chloro-5-(4-chlorophenyl)nicotinonitrile | C12H9ClN2 | Similar anticancer properties |

Q & A

Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)nicotinonitrile, and how do reaction parameters affect yield?

The synthesis typically involves forming a nicotinonitrile core followed by introducing substituents. Key steps include:

- Nucleophilic Aromatic Substitution (NAS): Reacting 3-chlorophenylthiol with a preformed nicotinonitrile core in polar solvents (e.g., DMF) at 80°C for 12 hours achieves ~72% yield .

- Cyanation: Pyridine derivatives are functionalized with nitrile groups using reagents like CuCN or KCN under controlled pH and temperature .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| NAS with 3-chlorophenyl | DMF, 80°C, 12 h | 72% | |

| Friedel-Crafts alkylation | Trifluoromethylbenzene, Lewis acid | 65–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl at C5, nitrile at C3). Coupling constants reveal electronic effects from chlorine .

- IR Spectroscopy: The nitrile group exhibits a C≡N stretch at ~2200 cm⁻¹ .

- X-ray Crystallography: Resolves dihedral angles (e.g., 55.04° between pyridyl and naphthyl groups in analogs) and hydrogen-bonding networks .

Q. How does the nitrile group influence the reactivity of this compound?

The nitrile group undergoes:

- Hydrolysis: Concentrated H₂SO₄ at 100°C converts nitriles to carboxylic acids (~78% yield) .

- Reduction: Catalytic hydrogenation (H₂, Ra-Ni) produces amides (~85% yield) .

- Click Chemistry: Reaction with NaN₃/CuSO₄ forms tetrazole derivatives (~63% yield) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound derivatives?

Density Functional Theory (DFT) calculates electron density distribution, identifying reactive sites. For example:

Q. What strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Q. How does crystal packing affect the stability of this compound?

- Hydrogen Bonding: N–H···N and C–H···N interactions stabilize crystal lattices, as seen in analogs with 75.87° dihedral angles between aromatic rings .

- Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies stable forms for pharmaceutical use, such as CS1-CS3 crystal forms in related compounds .

Q. What methodologies optimize this compound for enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.